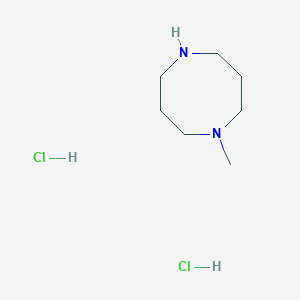

1-Methyl-1,5-diazocane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1,5-diazocane dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties . It is a diazo compound that is widely used in organic synthesis reactions. The CAS Number for this compound is 2230807-86-8 .

Molecular Structure Analysis

The molecular weight of this compound is 201.14 . The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9-6-2-4-8-5-3-7-9;;/h8H,2-7H2,1H3;2*1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Efficient Diazotransfer Reagents

A study by Goddard-Borger and Stick (2007) introduces an efficient diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, as a "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is noteworthy for its preparation from inexpensive materials, shelf stability, and ease of handling, offering a versatile tool for synthetic chemistry applications (Goddard-Borger & Stick, 2007).

Polarographic Analysis Techniques

Rojas and Hernández-Hernández (1986) explored the electrochemical behavior of Clotiazepam, a compound related to the diazocane family, demonstrating the utility of polarographic techniques in studying drug compounds. Their work details the methodology for determining Clotiazepam concentrations in tablets, highlighting the relevance of electrochemical approaches in pharmaceutical analysis (Rojas & Hernández-Hernández, 1986).

Diazepam Degradation Products

Yang et al. (1996) investigated the degradation products of Diazepam, a benzodiazepine, under basic conditions, identifying novel compounds through various analytical techniques. This research underscores the complexity of chemical reactions involving diazocane structures and the importance of detailed analytical characterization in understanding drug degradation pathways (Yang et al., 1996).

Chemoselectivity in Rhodium(II) Carbenoids

Research by Zaragoza (1995) on rhodium(II) carbenoids derived from N-(2-diazo-3-oxobutyryl)-L-phenylalanine esters emphasizes the influence of substituents on chemoselectivity during diazodecomposition. This study provides insights into the strategic use of diazo compounds in synthetic chemistry, particularly in generating diverse molecular structures (Zaragoza, 1995).

Safety and Hazards

Properties

IUPAC Name |

1-methyl-1,5-diazocane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-6-2-4-8-5-3-7-9;;/h8H,2-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRVIDRUTIBBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2976168.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976172.png)

![1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride](/img/structure/B2976173.png)

![8-cyclohexyl-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976174.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2976175.png)

![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/no-structure.png)

![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)

![N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea](/img/structure/B2976185.png)